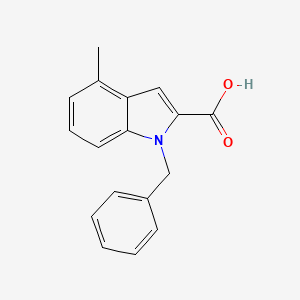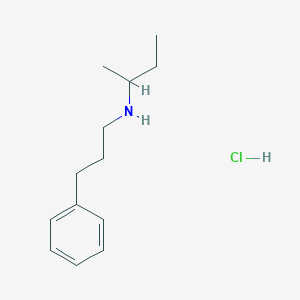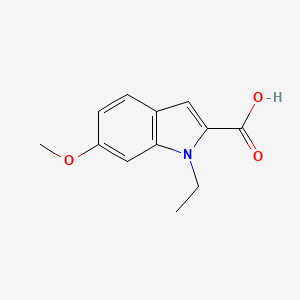
1-Benzyl-4-methyl-1H-indole-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“1-Benzyl-4-methyl-1H-indole-2-carboxylic acid” belongs to the class of organic compounds known as indolecarboxamides and derivatives . These are compounds containing a carboxamide group attached to an indole . The compound is a derivative of indole, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Synthesis Analysis
The synthesis of indole derivatives has been a topic of interest in medicinal chemistry due to their physiological action . The sulfonamide analogs of indole, also known as sulfa medicines, have recently been produced and exhibit strong antimicrobial actions . The synthesis of indole derivatives involves various techniques and the use of different catalysts .
Molecular Structure Analysis
The molecular formula of “this compound” is C17H15NO2 . The structure of indole derivatives is characterized by a benzene ring fused with a pyrrole ring to form a bicyclic structure .
Chemical Reactions Analysis
Indole derivatives, including “this compound”, can undergo various chemical reactions. For instance, 1-Methylindole-2-carboxylic acid reacts with thionyl chloride to yield sulfinyl chlorides . The synthesis of indole derivatives often involves Fischer indolisation and indole N-alkylation .
Physical And Chemical Properties Analysis
The predicted boiling point of “this compound” is 506.1±38.0 °C, and its predicted density is 1.17±0.1 g/cm3 . The compound has a predicted pKa value of 4.72±0.30 .
作用机制
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that leads to a variety of biological responses . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been found to inhibit the replication of certain viruses, suggesting an impact on viral replication pathways
Result of Action
Given the broad range of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular level . These could range from inhibiting the replication of viruses to modulating inflammatory responses, among others
实验室实验的优点和局限性
1-Benzyl-4-methyl-1H-indole-2-carboxylic acid has several advantages as a reagent for laboratory experiments. It is a versatile compound that can be easily synthesized and is soluble in organic solvents. Additionally, it is relatively stable and has a low toxicity. However, there are some limitations to using this compound in laboratory experiments. It is a relatively expensive compound and can be difficult to obtain in large quantities. Additionally, it is a relatively weak inhibitor of enzymes and its effects may be difficult to detect in certain experiments.
未来方向
There are several potential future directions for the use of 1-Benzyl-4-methyl-1H-indole-2-carboxylic acid. One potential direction is the development of new pharmaceuticals, agrochemicals, and other bioactive compounds based on this compound. Additionally, further research could be conducted on the mechanism of action of this compound and its effects on biochemical and physiological processes. Finally, new fluorescent probes and imaging agents could be developed using this compound as a building block.
合成方法
The most common method for synthesizing 1-Benzyl-4-methyl-1H-indole-2-carboxylic acid is via the reaction of 1-benzyl-4-methyl-1H-indole with 2-chloroacetic acid in the presence of a base. This reaction produces this compound as the major product, along with some minor byproducts. The reaction can be carried out under mild conditions, such as room temperature and atmospheric pressure, and is relatively easy to scale up. Other methods for synthesizing this compound include the reaction of 1-benzyl-4-methyl-1H-indole with 2-chloroethanol in the presence of a base, and the reaction of 1-benzyl-4-methyl-1H-indole with 2-chloropropionic acid in the presence of a base.
科学研究应用
1-Benzyl-4-methyl-1H-indole-2-carboxylic acid is a versatile compound that has a wide range of applications in scientific research. It is used as a building block in organic synthesis and is used in the synthesis of fluorescent probes and imaging agents. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other bioactive compounds. Additionally, this compound is used as a substrate in enzyme assays and as a reagent in biochemical studies.
安全和危害
属性
IUPAC Name |
1-benzyl-4-methylindole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-12-6-5-9-15-14(12)10-16(17(19)20)18(15)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVOHAAZUUYHLJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(N(C2=CC=C1)CC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Butan-2-yl)[(3-methylphenyl)methyl]amine hydrochloride](/img/structure/B6344239.png)

![1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol hydrochloride](/img/structure/B6344250.png)

![4-{[(Butan-2-yl)amino]methyl}-2-ethoxyphenol hydrochloride](/img/structure/B6344268.png)
![2-{[(Butan-2-yl)amino]methyl}-6-ethoxyphenol hydrochloride](/img/structure/B6344275.png)
![4-{[(Butan-2-yl)amino]methyl}-2,6-dimethoxyphenol hydrochloride](/img/structure/B6344283.png)
amine hydrochloride](/img/structure/B6344296.png)
![3-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6344298.png)
![4-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6344303.png)


![(2-Methylpropyl)({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride](/img/structure/B6344315.png)
